4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that features an adamantane moiety, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then reacted with appropriate reagents to form the desired adamantane derivative.
The next step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester, followed by cyclization to form the pyrazole ring . The final step is the coupling of the adamantane derivative with the pyrazole ring, typically using amide bond formation reactions under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the adamantane moiety can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction can produce adamantane alcohols.
Scientific Research Applications
4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the lipophilicity and stability of compounds, which can improve their pharmacokinetic properties . The pyrazole ring may interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against influenza A.
4-(2-adamantylidene)naphthalene-1(4H)-one: An intermediate in the synthesis of adamantane derivatives.
N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide: A related compound with similar structural features.
Uniqueness
4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of an adamantane moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-[[2-(1-adamantyl)acetyl]amino]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-21-15(16(18)23)13(9-19-21)20-14(22)8-17-5-10-2-11(6-17)4-12(3-10)7-17/h9-12H,2-8H2,1H3,(H2,18,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEKADCFMFLBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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